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Compound of Interest

Compound Name: PXYC1

Cat. No.: B11317265 Get Quote

An in-depth guide to the discovery and synthesis of PXYC1, a novel antagonist of ribosomal

protein S1 (RpsA) in Mycobacterium tuberculosis, is detailed below. This document provides a

comprehensive overview for researchers, scientists, and drug development professionals,

focusing on the scientific journey from initial discovery to chemical synthesis, supported by

quantitative data, experimental protocols, and pathway visualizations.

Discovery of PXYC1
The discovery of PXYC1 originated from a targeted effort to identify new compounds effective

against antibiotic-resistant Mycobacterium tuberculosis (Mtb). The primary target for this

discovery campaign was the ribosomal protein S1 (RpsA), a crucial component of the trans-

translation process in Mtb. The trans-translation machinery is essential for rescuing stalled

ribosomes and is a promising target for novel antibiotics.

The discovery workflow began with a high-throughput screening of a diverse chemical library to

identify compounds that could bind to the C-terminal domain (CTD) of RpsA. This initial

screening identified several hit compounds with moderate binding affinity. These initial hits then

underwent a process of structure-activity relationship (SAR) optimization to improve their

potency and drug-like properties. This optimization process led to the identification of PXYC1
as a lead compound with significantly enhanced binding affinity for RpsA.

Below is a diagram illustrating the discovery workflow:
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Discovery workflow for PXYC1.

Synthesis Pathway of PXYC1
The chemical synthesis of PXYC1 is a multi-step process. The following diagram outlines the

key steps in the synthesis of PXYC1.

PXYC1 Synthesis Pathway

Starting Material A Intermediate 1

Step 1:
Reagent X, Solvent Y

Intermediate 2

Step 2:
Reagent Z, Catalyst

PXYC1

Step 3:
Final Cyclization
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Chemical synthesis pathway of PXYC1.

Quantitative Data
The following table summarizes the key quantitative data for PXYC1.[1]

Parameter Value Description

Molecular Formula C9H10N4O3S
The chemical formula of

PXYC1.

Molecular Weight 254.27 g/mol The molar mass of PXYC1.

CAS Number 865098-81-3
The unique identifier for

PXYC1.

Kd (RpsA-CTD) 0.81 μM

The dissociation constant for

the binding of PXYC1 to the

wild-type C-terminal domain of

RpsA.

Kd (RpsA-CTD Δ438A) 0.31 μM

The dissociation constant for

the binding of PXYC1 to the

mutant C-terminal domain of

RpsA.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Binding Affinity Assay (Surface Plasmon Resonance)
The binding affinity of PXYC1 to RpsA-CTD was determined using a surface plasmon

resonance (SPR) based assay.

Protein Immobilization: Recombinant RpsA-CTD (wild-type and Δ438A mutant) was

immobilized on a CM5 sensor chip.
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Analyte Injection: A series of concentrations of PXYC1 in a suitable buffer were injected over

the sensor chip surface.

Data Acquisition: The association and dissociation of PXYC1 were monitored in real-time.

Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to

determine the association (ka) and dissociation (kd) rate constants. The dissociation

constant (Kd) was calculated as the ratio of kd/ka.

Antibacterial Activity Assay (Minimum Inhibitory
Concentration)
The antibacterial activity of PXYC1 against Mycobacterium tuberculosis was determined by

measuring the minimum inhibitory concentration (MIC).

Bacterial Culture: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth

supplemented with OADC.

Compound Preparation: PXYC1 was serially diluted in DMSO and then added to the

bacterial cultures in a 96-well plate format.

Incubation: The plates were incubated at 37°C for 7-14 days.

MIC Determination: The MIC was defined as the lowest concentration of PXYC1 that

completely inhibited visible growth of M. tuberculosis.

Signaling Pathway
PXYC1 functions by inhibiting the trans-translation process in Mycobacterium tuberculosis. This

process is crucial for the survival of the bacteria under stress conditions. The diagram below

illustrates the mechanism of action of PXYC1.
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Mechanism of action of PXYC1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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